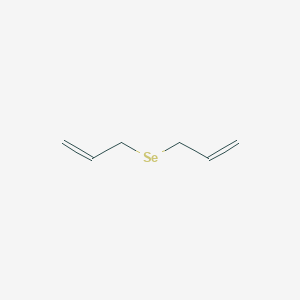

Diallyl selenide

説明

Diallyl selenide is an organic selenocompound . It has been reported to exhibit anticancer and chemopreventive activity . The diallyl selenide exhibited significant anti-carcinogenic activity when assayed in a murine (DMBA)-induced mammary tumor model .

Synthesis Analysis

The synthesis of dialkyl selenide compounds, including Diallyl selenide, involves the reduction of Selenium (Se) with Sodium Borohydride (NaBH4) to prepare sodium selenide (Na2Se). This is then treated with alkyl halides (RX) to achieve selective syntheses of dialkyl selenides .Molecular Structure Analysis

Diaryl selenides, a category that includes Diallyl selenide, yield molecular complexes with bromine. This is achieved by modulating the effective electronegativity of the selenium atom and the steric environment around the atom in diphenyl selenide with various substituents at the 2-, 3- and/or 4-positions .Chemical Reactions Analysis

The chemical reactions involving Diallyl selenide are complex and can involve multiple steps. For example, the preparation of sodium selenide (Na2Se) involves reducing Se with NaBH4. This sodium selenide is then treated with alkyl halides (RX) to selectively synthesize dialkyl selenides .Physical And Chemical Properties Analysis

Selenium compounds, including Diallyl selenide, are more nucleophilic and more acidic than sulfur compounds. The strengths of selenium–carbon bonds are weaker than those of sulfur–carbon bonds, and the bond length of selenium–carbon is longer than that of sulfur–carbon .科学的研究の応用

1. Use in Macromolecular Biological Studies

Diallyl selenide has been researched for its application in the study of macromolecular biological interactions. A study by Koch et al. (1990) focused on developing selenium linkers that are cleavable by mild oxidation for use in cross-linking reagents. These reagents aim to maintain the integrity of macromolecules in the study of biological systems. The study demonstrated that diallyl selenides are readily cleavable by mild oxidation, providing a valuable tool for molecular biology research (Koch, Suenson, Henriksen, & Buchardt, 1990).

2. Anticarcinogenic Potential

Diallyl selenide has been evaluated for its anticarcinogenic properties. A study by El-Bayoumy et al. (1996) compared the anticarcinogenic activities of diallyl selenide (DASe) and diallyl sulfide (DAS) in a mammary tumor model. DASe was found to be significantly more effective than DAS in inhibiting tumor formation, suggesting its potential as a cancer chemopreventive agent (El-Bayoumy, Chae, Upadhyaya, & Ip, 1996).

3. Application in Chemical Vapor Deposition

Research by Patnaik et al. (1991) explored the use of diallyl selenide in the growth of ZnSe by metalorganic chemical vapor epitaxy (MOVPE). Diallyl selenide was shown to reduce the growth temperature compared to other compounds, impacting the quality and characteristics of the ZnSe films produced. This study highlights the importance of diallyl selenide in materials science, particularly in the production of semiconductors (Patnaik, Jensen, & Giapis, 1991).

4. Involvement in Heterocyclic Compound Synthesis

A study by Potapov et al. (2014) reported on the reaction of selenium dichloride and dibromide with diallyl ether to prepare selenium-containing heterocyclic compounds. This research is significant for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Potapov, Musalov, Abramova, Musalova, Rusakov, & Amosova, 2014).

将来の方向性

The potential applications of selenides and diselenides, including Diallyl selenide, in cancer prevention and treatment have been reported. These compounds include promising antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective compounds . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

特性

IUPAC Name |

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl selenide | |

CAS RN |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)